molecular formula C8H14O3 B2581004 2-Methoxy-2-(oxan-4-yl)acetaldehyde CAS No. 1820747-67-8

2-Methoxy-2-(oxan-4-yl)acetaldehyde

Cat. No.: B2581004
CAS No.: 1820747-67-8
M. Wt: 158.197
InChI Key: NEGBAJIZAWXNFL-UHFFFAOYSA-N
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Description

2-Methoxy-2-(oxan-4-yl)acetaldehyde is an aliphatic aldehyde featuring a methoxy group and a tetrahydropyran (oxan-4-yl) ring substituent at the α-carbon. This compound combines the reactivity of an aldehyde group with the steric and electronic effects of the methoxy and oxan-4-yl moieties. The oxan-4-yl ring (a six-membered oxygen-containing heterocycle) may enhance solubility and influence stereochemical outcomes in reactions, while the methoxy group can modulate electronic properties and stability .

Properties

IUPAC Name

2-methoxy-2-(oxan-4-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-10-8(6-9)7-2-4-11-5-3-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGBAJIZAWXNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=O)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxan-4-yl)acetaldehyde typically involves the reaction of 2-methoxyacetaldehyde with tetrahydropyran under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(oxan-4-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-2-(oxan-4-yl)acetaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(oxan-4-yl)acetaldehyde is not well-documented. it is likely that the compound interacts with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

The following compounds are structurally related to 2-Methoxy-2-(oxan-4-yl)acetaldehyde, differing in substituents, heterocycles, or functional groups:

Compound Name Molecular Formula Key Functional Groups Key Structural Features References
This compound C₈H₁₄O₃ Aldehyde, methoxy, tetrahydropyran α-carbon with methoxy and oxan-4-yl groups
2-(4-Hydroxyphenyl)-2-methoxy-2-(4-propylphenyl)acetaldehyde C₁₇H₁₈O₃ Aldehyde, methoxy, aryl groups Diaryl-substituted α-carbon with methoxy
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid C₁₁H₁₀N₂O₄ Carboxylic acid, oxadiazole, methoxy Oxadiazole ring with methoxyphenyl substituent
(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid C₁₂H₁₁NO₄ Carboxylic acid, quinolinone Quinolinone ring fused with acetic acid

Key Observations:

  • Aldehyde vs. Carboxylic Acid: The presence of an aldehyde group in this compound contrasts with carboxylic acid derivatives (e.g., and ), which exhibit higher polarity and lower volatility. Aldehydes are more reactive in nucleophilic additions, whereas carboxylic acids participate in acid-base or condensation reactions .
  • However, oxadiazoles are more electron-deficient, influencing reactivity in cycloadditions or metal coordination .
  • Aryl vs. This difference may affect solubility and crystallization behavior .

Physical and Chemical Properties

Limited direct data exist for this compound, but comparisons can be inferred from analogs:

Property This compound (Inferred) Acetaldehyde (Baseline) 2-(4-Hydroxyphenyl)-...acetaldehyde
Boiling Point ~150–170°C (estimated) 20.2°C Not reported
Solubility Moderate in polar solvents (e.g., DMSO, EtOH) Miscible with water Likely soluble in DMSO, CHCl₃
Reactivity Aldehyde oxidation, nucleophilic addition Rapid oxidation to acetic acid Stabilized by aryl groups
Stability Sensitive to air oxidation Highly volatile and flammable Likely more stable due to steric bulk

Notes:

  • The oxan-4-yl group likely increases boiling point compared to acetaldehyde due to higher molecular weight and hydrogen-bonding capacity.
  • The diaryl-substituted analog () may exhibit reduced volatility and enhanced stability due to steric protection of the aldehyde group .

Stability and Environmental Impact

  • Decomposition: Similar to metaldehyde decomposing to acetaldehyde (), the target compound may degrade under heat or UV light, releasing volatile aldehydes.
  • Toxicity: While acetaldehyde is carcinogenic (), the oxan-4-yl group in the target compound may reduce volatility and inhalation risks.

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